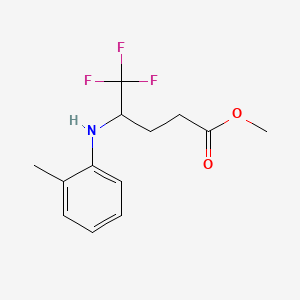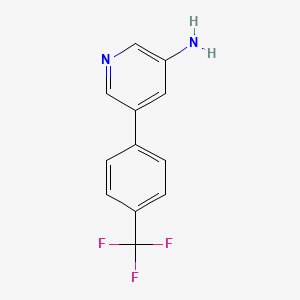
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2. The SMILES string is C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F. These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.213. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Anticancer Activity : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).
Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored. This includes preparation and reaction studies of various derivatives, contributing to the broader understanding of pyridine chemistry (Bradiaková et al., 2009).
Cytotoxic Activity : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic activity against human cancer cell lines, suggesting potential for developing new cancer therapies (Kurumurthy et al., 2014).
Coordination Chemistry : The synthesis and characterization of trinuclear N-heterocyclic carbene–palladium(II) complexes have been studied, showing effectiveness as catalyst precursors in the Suzuki–Miyaura coupling reaction (Wang et al., 2016).
Antimicrobial Activity : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized and evaluated for antimicrobial activity, showing potential against various bacterial and fungal strains (Jha & Ramarao, 2017).
Optical Properties : Studies on the electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine have been conducted, exploring its potential in developing multifunctional frameworks (Hua et al., 2013).
Orientations Futures
Trifluoromethylpyridines, including 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBNZRYWFSCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735029 |
Source


|
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine | |
CAS RN |
1225829-49-1 |
Source


|
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

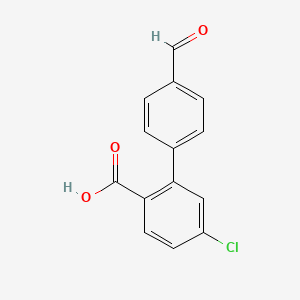
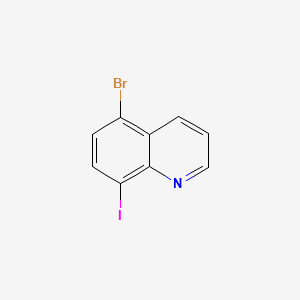
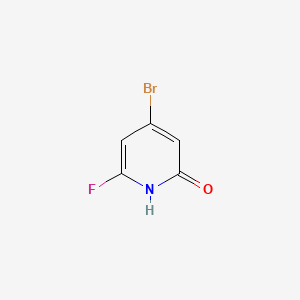
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
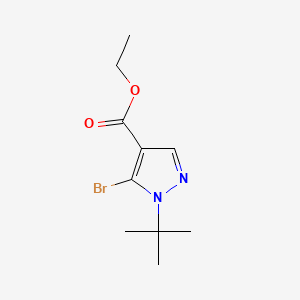
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
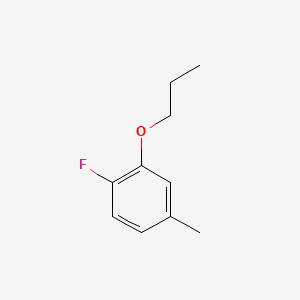
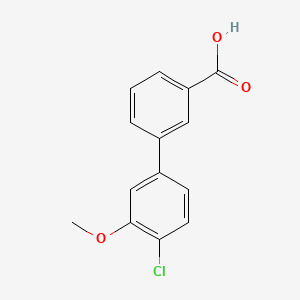

![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
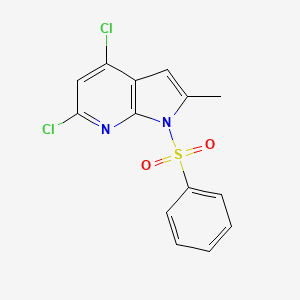
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)
